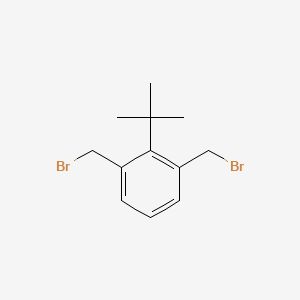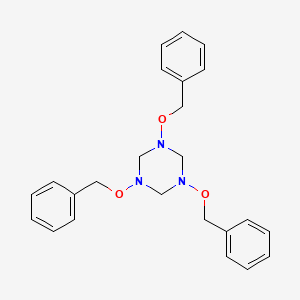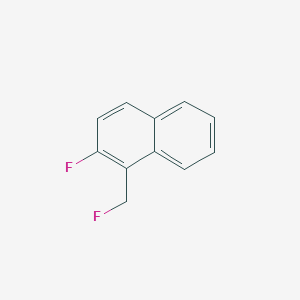![molecular formula C4H9ClS2 B14346274 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol CAS No. 90802-17-8](/img/structure/B14346274.png)
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol typically involves the reaction of ethylene with sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) under controlled conditions . The industrial production of this compound can be carried out using a continuous process in which ethylene and sulfur monochloride are reacted in the presence of a catalyst to produce the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
化学反应分析
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides and sulfones, while reduction can produce thiols and thioethers .
科学研究应用
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol has been extensively studied for its applications in various fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying the reactivity of sulfur-containing compounds . In biology and medicine, it has been investigated for its cytotoxic effects and potential use in cancer therapy . In industry, it is used in the production of other chemicals and as a precursor for the synthesis of more complex sulfur-containing compounds .
作用机制
The mechanism of action of 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol involves its ability to alkylate DNA and other cellular macromolecules . This alkylation leads to the formation of cross-links between DNA strands, which can interfere with DNA replication and transcription, ultimately resulting in cell death . The compound also targets proteins and lipids, causing damage to cellular membranes and other structures . The pathways involved in its cytotoxic effects include the activation of DNA damage response pathways and the induction of apoptosis .
相似化合物的比较
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol is similar to other sulfur mustards and nitrogen mustards, which also contain sulfur or nitrogen atoms and have alkylating properties . Some similar compounds include bis(2-chloroethyl) sulfide, bis(2-chloroethyl) ether, and chloromethyl methyl sulfide . What sets this compound apart is its specific chemical structure and reactivity, which make it particularly effective as a cytotoxic and vesicant agent .
属性
IUPAC Name |
2-(2-chloroethylsulfanyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS2/c5-1-3-7-4-2-6/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQGPOGHUWESSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281243 |
Source


|
| Record name | 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90802-17-8 |
Source


|
| Record name | NSC20981 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
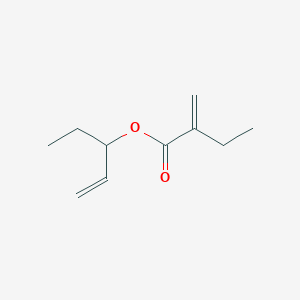
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
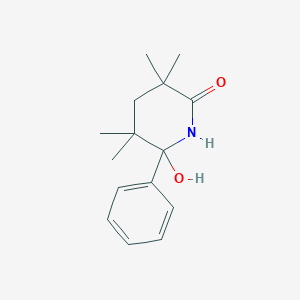
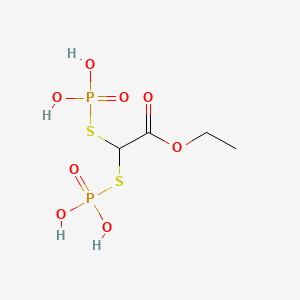
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
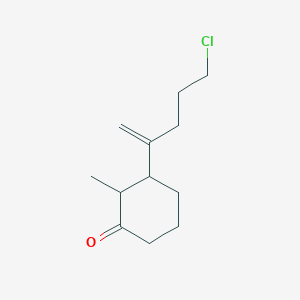
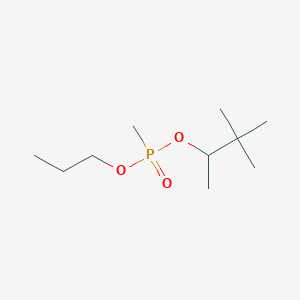
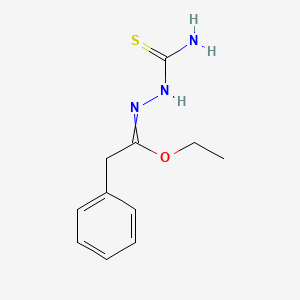
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
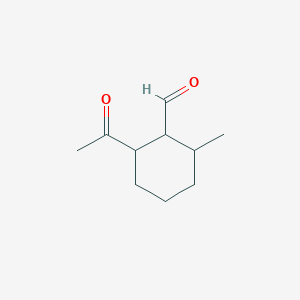
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
